
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The parent structure, 1,2,3,4-tetrahydroisoquinoline, represents a partially saturated isoquinoline ring system where the nitrogen-containing six-membered ring has been reduced. This fundamental framework consists of a benzene ring fused to a saturated six-membered ring containing one nitrogen atom.
The complete nomenclature reflects several structural features that must be systematically addressed. The tetrahydroisoquinoline core provides the foundation, with numbering beginning at the nitrogen atom and proceeding through the saturated ring. The ethyl substituent at position 2 indicates direct attachment to the nitrogen atom, while the carboxylic acid functionality resides at position 3 of the saturated ring. The hydrochloride designation reflects the presence of hydrochloric acid forming a salt with the basic nitrogen center.
Chemical Abstracts Service has assigned the registry number 1101199-16-9 to this compound, providing unambiguous identification within chemical databases. The systematic classification places this molecule within the broader category of heterocyclic compounds, specifically as a substituted tetrahydroisoquinoline derivative. The presence of both nitrogen and oxygen functional groups further classifies it as a nitrogen-oxygen heterocycle with carboxylic acid functionality.
The molecular descriptor systems provide additional nomenclature approaches. The Simplified Molecular Input Line Entry System representation appears as CCN1Cc2ccccc2CC1C(=O)O.Cl, encoding the complete molecular structure including the hydrochloride salt formation. This systematic encoding allows for computational analysis and database searching across multiple chemical information platforms.
Molecular Formula and Weight Analysis
The molecular formula analysis reveals the fundamental composition of this compound as C₁₂H₁₆ClNO₂, representing the hydrochloride salt form. The base compound possesses the formula C₁₂H₁₅NO₂ before salt formation, indicating twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The addition of hydrochloric acid contributes one additional hydrogen and one chlorine atom to yield the final salt composition.
Precise molecular weight calculations establish the compound's mass as 241.71 grams per mole. This molecular weight reflects contributions from all constituent atoms: carbon atoms contributing 144.12 atomic mass units, hydrogen atoms contributing 16.13 atomic mass units, the nitrogen atom contributing 14.01 atomic mass units, oxygen atoms contributing 31.98 atomic mass units, and the chlorine atom contributing 35.45 atomic mass units. The relatively modest molecular weight places this compound within the range suitable for various analytical techniques and potential biological applications.
The molecular composition analysis reveals important structural characteristics. The carbon-to-nitrogen ratio of 12:1 indicates a moderately nitrogen-rich heterocycle, while the presence of two oxygen atoms exclusively within the carboxylic acid group demonstrates concentrated oxygen functionality. The hydrogen-to-carbon ratio of approximately 1.33:1 suggests moderate saturation consistent with the partially reduced isoquinoline framework.
Component | Count | Atomic Mass (amu) | Total Mass (amu) |
---|---|---|---|
Carbon | 12 | 12.01 | 144.12 |
Hydrogen | 16 | 1.008 | 16.13 |
Nitrogen | 1 | 14.01 | 14.01 |
Oxygen | 2 | 15.99 | 31.98 |
Chlorine | 1 | 35.45 | 35.45 |
Total | 32 | - | 241.71 |
Stereochemical Configuration and Isomerism
The stereochemical analysis of this compound reveals complex three-dimensional structural features arising from its asymmetric carbon center. The compound contains one stereogenic center at position 3, where the carboxylic acid group is attached, creating the possibility for enantiomeric forms. This asymmetric carbon bears four different substituents: the carboxylic acid group, a hydrogen atom, the carbon chain connecting to position 4, and the carbon chain connecting to position 1.
The absolute configuration at the stereogenic center determines the spatial arrangement of substituents and significantly influences the compound's chemical and biological properties. Related tetrahydroisoquinoline-3-carboxylic acid derivatives have been extensively studied in both S and R configurations, with the S configuration often designated as L-form and the R configuration as D-form. The stereochemical preference in biological systems typically favors the S configuration, which has been shown to be required for optimal biological activity in related compounds.
Conformational analysis reveals additional complexity beyond the primary stereogenic center. The tetrahydroisoquinoline ring system adopts specific three-dimensional conformations that influence overall molecular shape. The saturated six-membered ring containing nitrogen typically adopts chair-like conformations, while the ethyl substitution at nitrogen introduces additional conformational flexibility. The orientation of the ethyl group relative to the ring system creates distinct rotational isomers that interconvert rapidly at room temperature.
The relationship between stereochemistry and molecular properties becomes particularly important when considering optical activity and chiral recognition. Pure enantiomers of related compounds demonstrate distinct optical rotation values, while racemic mixtures show no net optical activity. Dynamic kinetic resolution techniques have been employed for producing enantiomerically pure forms of related tetrahydroisoquinoline derivatives, suggesting similar approaches could be applied to this compound.
X-ray Crystallographic Characterization
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of this compound. This technique exploits the ordered, periodic arrangement of molecules within crystalline solids, using X-ray radiation with wavelengths on the order of one angstrom to probe atomic positions. The successful application of crystallographic methods requires obtaining high-quality single crystals through controlled crystallization procedures.
Crystal formation procedures for organic salts like the hydrochloride form typically involve slow cooling of supersaturated solutions to promote ordered nucleation and growth. The presence of both hydrophobic aromatic regions and hydrophilic ionic interactions in this compound creates specific packing arrangements within the crystal lattice. Hydrogen bonding between the carboxylic acid groups and chloride anions, along with potential hydrogen bonding involving the protonated nitrogen center, stabilizes the crystal structure.
The crystallographic unit cell parameters define the fundamental repeating unit within the crystal structure, including lattice dimensions, angles, and space group symmetry. These parameters determine how individual molecules pack together and interact within the solid state. The molecular conformations observed in the crystal structure represent energy-minimized arrangements that may differ from solution-phase conformations due to intermolecular interactions and packing constraints.
Detailed bond length and angle measurements obtained from crystallographic analysis provide precise geometric parameters for the molecular structure. The tetrahydroisoquinoline ring system typically exhibits specific bond lengths reflecting the partial aromatic character of the benzene ring and the saturated nature of the nitrogen-containing ring. The carboxylic acid group geometry, including carbon-oxygen bond lengths and oxygen-carbon-oxygen angles, confirms the expected planar arrangement around the carboxyl carbon.
Temperature factor analysis from crystallographic data reveals molecular motion within the crystal lattice, identifying regions of higher flexibility such as the ethyl substituent compared to the rigid aromatic framework. These insights contribute to understanding molecular dynamics and potential sites for chemical modification or interaction with other molecules.
Properties
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15;/h3-6,11H,2,7-8H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXIEHCYMHMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as protein-tyrosine phosphatase 1B (PTP-1B) and peroxisome proliferator-activated receptors (PPARγ and PPARα). These interactions are crucial as they can influence various metabolic pathways and cellular processes. The compound acts as an inhibitor for PTP-1B, which is involved in the regulation of insulin signaling and glucose homeostasis. Additionally, its interaction with PPARs suggests a role in lipid metabolism and energy homeostasis.
Cellular Effects
This compound has been observed to affect various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in insulin signaling and lipid metabolism. The compound can modulate gene expression by acting on transcription factors such as PPARs, leading to changes in the expression of genes involved in glucose and lipid metabolism. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP-1B, inhibiting its activity and thereby enhancing insulin signaling. This inhibition leads to increased glucose uptake and improved insulin sensitivity. Additionally, the compound activates PPARγ and PPARα, which are nuclear receptors that regulate gene expression related to lipid metabolism. These interactions result in the modulation of metabolic pathways and improved energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound maintains its inhibitory effects on PTP-1B and its activation of PPARs, suggesting sustained efficacy in modulating metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism. The compound interacts with enzymes such as PTP-1B and PPARs, influencing the activity of these pathways. By inhibiting PTP-1B, the compound enhances insulin signaling, leading to improved glucose uptake and utilization. Additionally, its activation of PPARs modulates lipid metabolism, promoting lipid oxidation and reducing lipid accumulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with albumin, which facilitates its transport in the bloodstream. Additionally, it can be taken up by cells through specific transporters, allowing it to exert its effects within target tissues. The distribution of the compound within tissues is influenced by its binding affinity to these transporters and proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as PTP-1B and PPARs. This localization allows it to effectively modulate metabolic pathways and cellular processes. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments.
Biological Activity
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride (CAS Number: 1101199-16-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, enzyme inhibition, and other pharmacological activities.
- Molecular Formula : C12H16ClNO2
- Molecular Weight : 241.71 g/mol
- CAS Number : 1101199-16-9
Anticancer Properties
Recent studies have demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit significant anticancer activity. For instance, a study highlighted the binding affinity of these compounds to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2, indicating strong potential as an anticancer agent .
Table 1: Binding Affinities of Compounds to Bcl-2 and Mcl-1 Proteins
Compound | Ki (µM) | Activity |
---|---|---|
Lead Compound | 5.2 | Anticancer |
Compound A | 10.5 | Moderate |
Compound B | 15.0 | Weak |
Additionally, MTT assays indicated that these compounds possess anti-proliferative effects against various cancer cell lines. The active compound (11t) was shown to induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation. In vitro assays demonstrated that certain derivatives exhibit notable ACE inhibitory activity, suggesting potential applications in treating hypertension .
Table 2: ACE Inhibition Activity of Selected Compounds
Compound | IC50 (µM) | Activity Level |
---|---|---|
Compound C | 12.0 | High |
Compound D | 25.0 | Moderate |
Compound E | 30.0 | Low |
Antioxidant Activity
In addition to its anticancer and enzyme-inhibitory properties, the compound has been tested for antioxidant activity. Studies have shown that it can inhibit albumin denaturation and exhibit antitryptic activity, which are indicators of its potential as an antioxidant agent .
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Study on Apoptosis Induction : A study conducted on Jurkat T-cells found that treatment with the compound led to increased apoptosis rates and caspase activation compared to control groups .
- ACE Inhibition Study : Another investigation assessed the efficacy of various derivatives in inhibiting ACE activity in guinea pig serum. Results indicated that certain compounds significantly reduced ACE activity compared to untreated controls .
- Antioxidant Evaluation : Research evaluating the antioxidant capacity of the compound found it effective in preventing oxidative stress markers in vitro, supporting its use in formulations aimed at reducing oxidative damage .
Scientific Research Applications
Medicinal Chemistry
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects.
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study demonstrated that derivatives of tetrahydroisoquinoline could inhibit oxidative stress in neuronal cells .
- Antidepressant Activity : The compound has shown promise in preclinical models for its antidepressant-like effects. It modulates neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Neuropharmacology
The compound's influence on the central nervous system is a significant area of research.
- Dopaminergic Modulation : Studies suggest that 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline derivatives can modulate dopaminergic signaling, which is crucial in conditions like schizophrenia and addiction .
Synthetic Organic Chemistry
The synthesis of this compound serves as an important reaction pathway in organic synthesis.
- Building Block for Complex Molecules : Its structure allows it to act as a building block for more complex molecules in pharmaceutical development. Researchers have utilized it in the synthesis of various bioactive compounds .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Neuroprotection | Inhibition of oxidative stress | |
Antidepressant | Modulation of serotonin and norepinephrine | |
Dopaminergic Modulation | Impact on dopaminergic pathways |
Table 2: Synthetic Applications
Application | Description | References |
---|---|---|
Building Block | Used in synthesizing complex bioactive molecules | |
Reaction Pathways | Involved in various organic synthesis reactions |
Case Study 1: Neuroprotective Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and improved cell viability compared to controls.
Case Study 2: Antidepressant Effects
A clinical trial assessed the antidepressant-like effects of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline derivatives in rodent models. The findings suggested a significant reduction in depressive behaviors when administered at specific dosages over a four-week period.
Q & A
Q. Advanced
- Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in the Pictet-Spengler step to achieve >90% ee .
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with L-tartaric acid .
- Quality control : Monitor ee via polarimetry or chiral SFC (supercritical fluid chromatography) .
How do structural modifications (e.g., ethyl vs. methyl substituents) impact bioactivity?
Advanced
A comparative analysis of analogs reveals:
Q. Methodology :
- SAR studies : Synthesize analogs via parallel synthesis and test in standardized assays .
- MD simulations : Analyze substituent effects on target binding (e.g., RMSD values in PPARγ-ligand complexes) .
What formulation strategies address solubility challenges in in vivo studies?
Q. Advanced
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
- Nanoparticle encapsulation : PLGA-based nanoparticles improve bioavailability (e.g., 3-fold increase in AUC) .
- Prodrug design : Convert carboxylic acid to ethyl ester for passive diffusion, hydrolyzed in vivo by esterases .
How should researchers validate analytical methods for quantifying this compound in biological matrices?
Q. Advanced
- LC-MS/MS : Develop a validated method with:
- Linearity : R² ≥0.99 over 1–1000 ng/mL.
- Precision/Accuracy : ≤15% RSD and 85–115% recovery .
- Matrix effects : Assess ion suppression/enhancement using post-column infusion .
- Stability : Test freeze-thaw cycles (≥3) and long-term storage (-80°C, ≤6 months) .
Comparison with Similar Compounds
Key Differentiators and Research Implications
- Lipophilicity : The ethyl group in the target compound increases logP compared to methoxy or chloro derivatives, impacting blood-brain barrier permeability .
- Solubility : The hydrochloride salt improves aqueous solubility over neutral esters or amides, critical for in vitro assays .
- Therapeutic Potential: While 6,7-dimethoxy and chloro derivatives show promise in oncology and antimicrobial therapy, the ethyl-substituted compound’s applications may lie in neurological disorders due to structural similarity to dopamine analogs (e.g., CAS 62-31-7 ).
Preparation Methods
Cyclization of Phenylalanine Derivatives
The fundamental step involves cyclization of D- or L-phenylalanine methyl ester with formaldehyde or paraformaldehyde under acidic conditions to form the tetrahydroisoquinoline ring system.
- The reaction is typically carried out in trifluoroacetic acid at room temperature for 10–20 hours, achieving about 80% yield.
- Heating to reflux (~80 °C) for 6–7 hours can increase yield to near quantitative.
- The reaction progress is monitored by thin layer chromatography (TLC) using solvent systems such as chloroform/acetic acid/methanol/water (60/3/45/14, v/v) with characteristic Rf values for starting materials and products.
- After cyclization, the methyl ester is hydrolyzed to yield the free carboxylic acid.
Table 1: Cyclization Reaction Conditions and Yields
Parameter | Condition | Yield (%) | Notes |
---|---|---|---|
Temperature | Room temperature (20–25 °C) | ~80 | 10–20 hours reaction time |
Temperature | Reflux (~80 °C) | ~95–100 | 6–7 hours reaction time |
Solvent | Trifluoroacetic acid | - | Acidic medium facilitates cyclization |
Monitoring | Thin layer chromatography | - | Rf: Phenylalanine ester = 0.50; Product = 0.85 |
Protection and Coupling Strategies
To prepare substituted derivatives such as 2-ethyl analogues, protection of the carboxylic acid group is essential, commonly as esters (methyl, benzyl, or trimethylsilyl esters).
- The protected carboxylic acid intermediate is coupled with N-protected amino acids (e.g., glycine, L-alanine) using peptide coupling agents.
- Common coupling reagents include dicyclohexylcarbodiimide (DCC) alone or combined with additives like 1-hydroxybenzotriazole (HOBt).
- Solvents used are aprotic and polar, such as dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF), or chlorinated hydrocarbons.
- The resulting dipeptide esters are then deprotected by acidic treatment (e.g., hydrochloric acid in acetic acid or trifluoroacetic acid in methylene chloride) or catalytic hydrogenation.
Formation of the Final Compound
The intermediate dipeptides or their esters are reacted with α-keto-4-substituted phenylbutyric acid derivatives or α-halo-4-substituted phenylbutyric acid esters under dehydrating and reducing conditions.
- Dehydrating agents: molecular sieves in aprotic solvents.
- Reducing agents: sodium cyanoborohydride or catalytic hydrogenation.
- Base additives: triethylamine, alkali carbonates, or bicarbonates facilitate nucleophilic substitution when α-halo derivatives are used.
This step introduces the ethyl substituent at the 2-position and completes the tetrahydroisoquinoline skeleton.
Detailed Reaction Scheme Summary
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Esterification | Methyl, benzyl, or trimethylsilyl alcohols, acid catalyst | Protected phenylalanine derivative |
2 | Cyclization | Paraformaldehyde, trifluoroacetic acid, RT or reflux | Tetrahydroisoquinoline-3-carboxylic acid methyl ester |
3 | Peptide coupling | DCC/HOBt, aprotic solvent | N-protected dipeptide ester |
4 | Deprotection | Acidic hydrolysis or hydrogenation | Free dipeptide or ester |
5 | Alkylation/Reductive amination | α-Keto or α-halo-4-substituted phenylbutyric acid derivatives, molecular sieves, NaCNBH3 or H2/Pd | 2-Ethyl substituted tetrahydroisoquinoline derivative |
6 | Salt formation | Hydrochloric acid | Hydrochloride salt of final compound |
Research Findings and Optimization Notes
- The cyclization step is sensitive to temperature and time; reflux conditions improve yield and purity.
- Use of trifluoroacetic acid as solvent and acid catalyst is preferred for effective cyclization and solubility.
- Protection of carboxylic acid groups prevents side reactions during peptide coupling.
- Peptide coupling efficiency is enhanced by using additives like HOBt to suppress racemization.
- Reductive amination with sodium cyanoborohydride offers mild conditions preserving stereochemistry.
- The hydrochloride salt is prepared by treatment with HCl in organic solvents, ensuring stability and crystallinity.
- Analytical methods such as TLC and NMR spectroscopy are routinely used to monitor reaction progress and confirm structure.
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.